Binding Affinity at Human 5-HT₆ Receptors: R-(-)-6-Bromo-Pyrrolidinylmethylindole vs. Parent MS-245
The R-(-)-enantiomer of the 6-bromo-substituted pyrrolidinylmethylindole (the target chemotype) demonstrates a Ki of 0.3 nM at human 5-HT₆ receptors, representing an approximately 7-fold improvement in binding affinity over the parent compound MS-245 (Ki = 2 nM) and a 13-fold improvement over the 5-methoxy MS-245 analog 1a (Ki = 4 nM) [1]. This enhancement is attributed to the combined contributions of the pyrrolidinylmethyl conformational constraint and the 6-bromo hydrophobic interaction. For procurement decisions, this subnanomolar affinity translates to substantially lower compound consumption in binding assays and enables receptor occupancy studies at picomolar concentrations unattainable with the parent scaffold [2].
| Evidence Dimension | 5-HT₆ receptor binding affinity (Ki, nM) |
|---|---|
| Target Compound Data | Ki = 0.3 nM (R-(-)-6-bromo-pyrrolidinylmethylindole, compound 5d) |
| Comparator Or Baseline | MS-245 (1a): Ki = 2 nM; 1b (des-methoxy MS-245): Ki = 4 nM |
| Quantified Difference | 6.7-fold higher affinity vs. MS-245; 13.3-fold higher affinity vs. 1b |
| Conditions | [³H]LSD radioligand displacement at recombinant human 5-HT₆ receptors expressed in HEK-293 cells; Ki determined via Cheng–Prusoff correction, n ≥ 3 independent determinations |
Why This Matters
The 6.7-fold affinity gain directly reduces the amount of compound required per assay well by the same factor, lowering procurement costs and enabling high-throughput screening formats where MS-245 would require prohibitively high concentrations.
- [1] Abate, C., Kolanos, R., Dukat, M., Setola, V., Roth, B.L., Glennon, R.A. (2005). Interaction of chiral MS-245 analogs at h5-HT₆ receptors. Bioorganic & Medicinal Chemistry Letters, 15(15), 3510–3513. Table 1: Ki values for compounds 1a (2 nM), 1b (4 nM), and 5d (0.3 nM). View Source
- [2] Tsai, Y., Dukat, M., Slassi, A., MacLean, N., Demchyshyn, L., Savage, J.E., ... & Glennon, R.A. (2000). N¹-(Benzenesulfonyl)tryptamines as novel 5-HT₆ antagonists. Bioorganic & Medicinal Chemistry Letters, 10(19), 2295–2297. View Source
